3-[2-(2-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one
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Overview
Description
3-[2-(2-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one is a chemical compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a 2-methylphenoxyethyl group attached to the benzoxazole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(2-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one typically involves the reaction of 2-aminophenol with 2-(2-methylphenoxy)ethyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the benzoxazole ring.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyethyl group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the benzoxazole ring, potentially leading to the formation of dihydrobenzoxazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens and nitrating agents can be used under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzoxazole derivatives.
Substitution: Halogenated or nitrated benzoxazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[2-(2-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, its antimicrobial activity could be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
- 5-methyl-3-[2-(2-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one
- 2-(2-methylphenoxy)ethyl-1,3-benzoxazol-2(3H)-one
Comparison: Compared to similar compounds, 3-[2-(2-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one is unique due to the specific positioning of the 2-methylphenoxyethyl group, which can influence its chemical reactivity and biological activity. This structural uniqueness can result in different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-[2-(2-methylphenoxy)ethyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-12-6-2-4-8-14(12)19-11-10-17-13-7-3-5-9-15(13)20-16(17)18/h2-9H,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBRYJLCFWDHIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCN2C3=CC=CC=C3OC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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